

CAS 5407-51-2 physical and chemical properties

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Compound of Interest

Compound Name: 2,6-Benzothiazolediamine

Cat. No.: B112751

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An In-depth Technical Guide to Benzothiazole-2,6-diamine (CAS 5407-51-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzothiazole-2,6-diamine (CAS 5407-51-2). The information is curated for professionals in research and drug development, with a focus on structured data, experimental methodologies, and logical workflows.

Chemical Identity and Structure

Benzothiazole-2,6-diamine, with the CAS registry number 5407-51-2, is a heterocyclic aromatic organic compound. Its structure features a bicyclic system composed of a benzene ring fused to a thiazole ring, with amino groups substituted at positions 2 and 6.

Molecular Structure:

- IUPAC Name: 1,3-benzothiazole-2,6-diamine[1]
- Synonyms: 2,6-Diaminobenzothiazole, 6-Amino-2-aminobenzothiazole[1]
- Molecular Formula: C₇H₇N₃S[2]
- SMILES: C1=CC2=C(C=C1N)SC(=N2)N[1]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Benzothiazole-2,6-diamine. These properties are crucial for its handling, characterization, and application in synthetic chemistry and materials science.

Table 1: Physical Properties

Property	Value	Source(s)
Molecular Weight	165.22 g/mol	[1][2]
Appearance	White or off-white powder	[3]
Melting Point	207 °C	[2]
Boiling Point	404.4 °C at 760 mmHg	[2]
Density	1.49 g/cm ³	[2]
Flash Point	198.4 °C	[2]

Table 2: Chemical and Spectroscopic Properties

Property	Value/Information	Source(s)
InChI Key	HYBCFWFWKXJYFT-UHFFFAOYSA-N	[1]
LogP	2.62310	[2]
Polar Surface Area (PSA)	93.17 Å ²	[2]
Refractive Index	1.838	[2]
Spectral Data	¹³ C-NMR and ¹ H-NMR data available. Mass spectrometry (GC-MS) data also reported.	[1][2]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of Benzothiazole-2,6-diamine are outlined below. These are generalized methods standard in organic chemistry

laboratories.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry Benzothiazole-2,6-diamine is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[\[4\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.[\[5\]](#)
- **Heating:** The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[\[5\]](#)
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid are recorded. This range is the melting point of the sample.[\[6\]](#)

Solubility Determination

Understanding the solubility of a compound is essential for purification, reaction setup, and formulation.

Methodology:

- **Solvent Selection:** A range of solvents with varying polarities should be tested, including water, ethanol, acetone, diethyl ether, and toluene.
- **Procedure:**
 - Place a small, accurately weighed amount (e.g., 10 mg) of Benzothiazole-2,6-diamine into a test tube.

- Add a small volume (e.g., 1 mL) of the chosen solvent.
- Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.[7]
- Visually observe if the solid has completely dissolved. If not, the solvent can be added in small increments until dissolution occurs or the substance is deemed insoluble.
- Classification: Solubility can be qualitatively described as soluble, slightly soluble, or insoluble based on the amount of solute that dissolves in a given volume of solvent.[8] For quantitative analysis, the saturated solution can be analyzed by techniques like HPLC or UV-Vis spectroscopy.

Synthesis and Biological Relevance

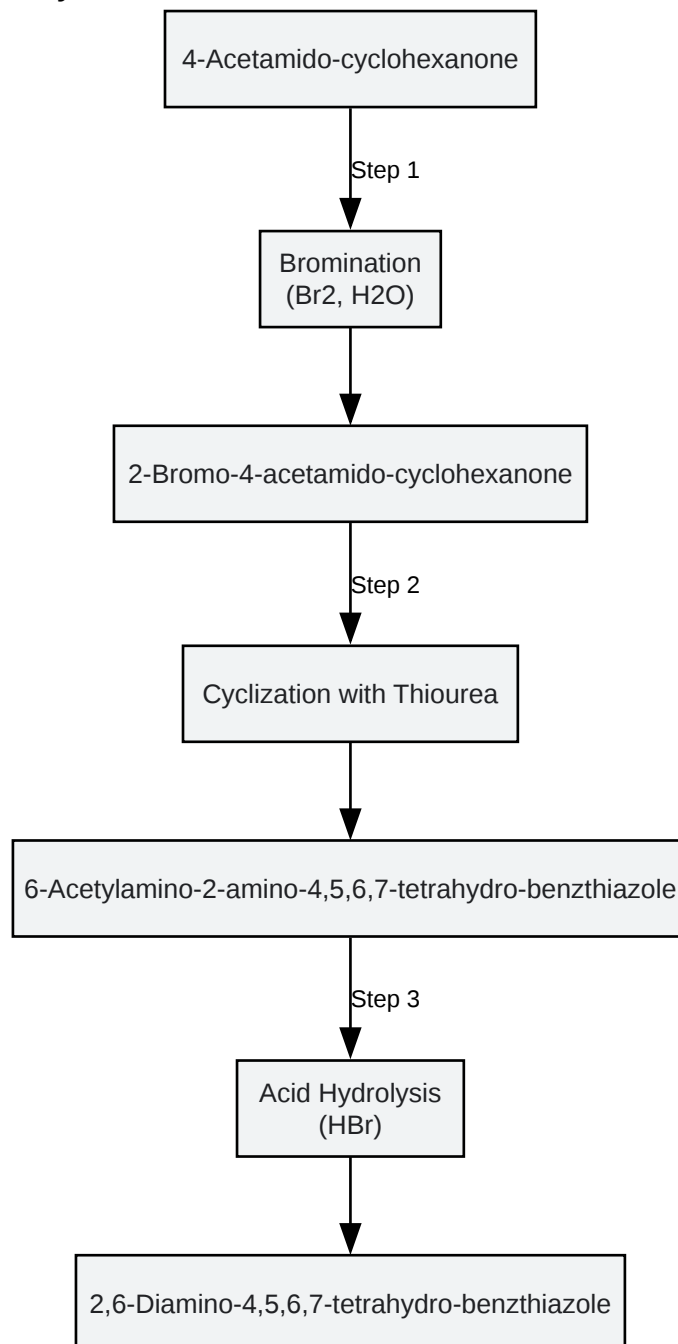
Benzothiazole-2,6-diamine and its derivatives are significant in medicinal chemistry.

Synthesis Overview

A common synthetic route to benzothiazole derivatives involves the cyclization of substituted anilines. For 2-amino-substituted benzothiazoles, a typical method involves the reaction of a substituted aniline with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid.[9]

Below is a generalized workflow for the synthesis of a 2,6-diamino-tetrahydrobenzothiazole, an analogue of the target compound, which illustrates the key chemical transformations.

General Synthesis Workflow for a Benzothiazole Analog

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General Synthesis Workflow

Biological Activity

Benzothiazole derivatives are recognized for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] Specifically, derivatives of

2,6-diamino-4,5,6,7-tetrahydrobenzothiazole have been investigated as potent antileukemic agents.[10] These compounds can induce apoptosis in cancer cell lines.[10] The core structure also serves as a crucial intermediate in the synthesis of pharmaceuticals, such as Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.[12][13]

Safety and Handling

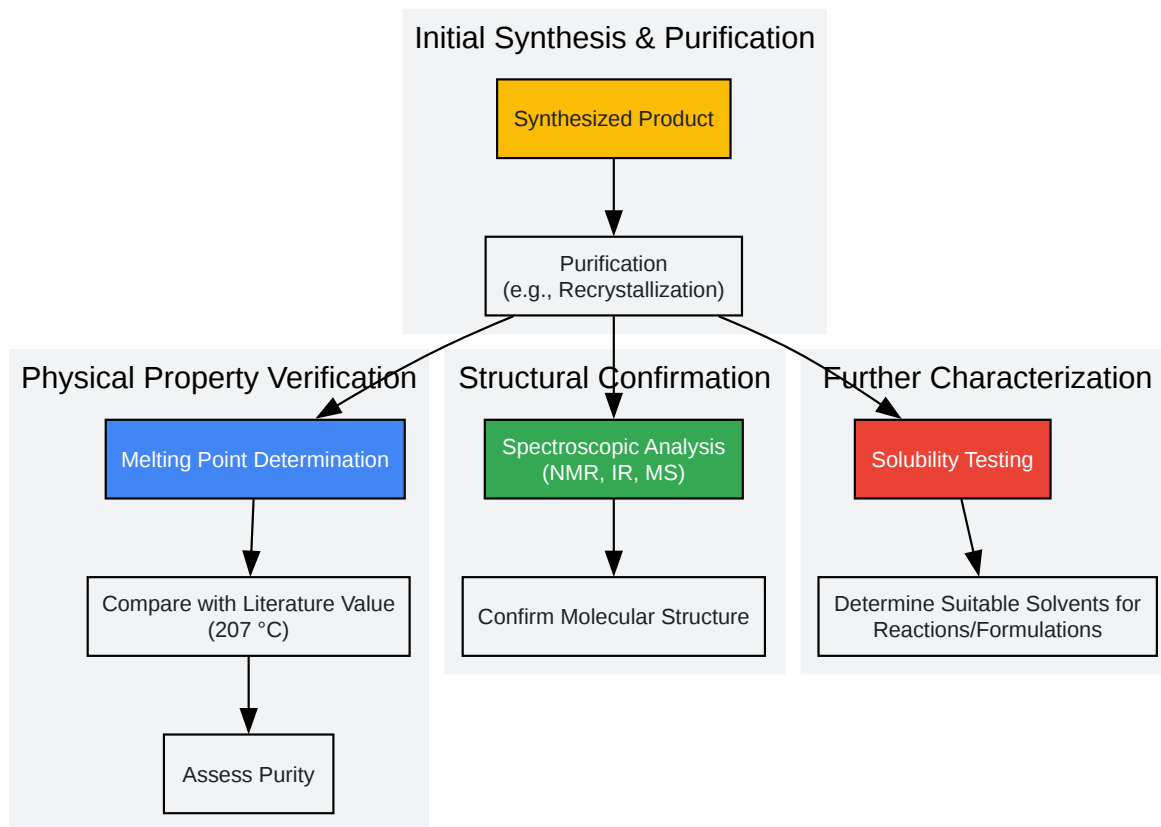
Benzothiazole-2,6-diamine is classified as an irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage is at 2-8°C.[3]

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a newly synthesized batch of Benzothiazole-2,6-diamine.

Characterization Workflow for CAS 5407-51-2



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Workflow for Compound Characterization

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